Lenampicillin

概要

説明

- それはアンピシリン のプロドラッグとして機能します。レナンピシリンの経口投与後、アンピシリンが迅速に生成されます。

- レナンピシリンは、細菌のペニシリン結合タンパク質(特にトランスペプチダーゼ)を効果的に阻害し、幅広い細菌感染症に対して有効性を示します .

レナンピシリン: は、ペニシリン系に属する抗生物質です。

準備方法

- レナンピシリンは、特定の経路と反応条件を通じて合成されます。

- 残念ながら、詳細な合成方法と工業生産プロセスは、文献では広く入手できません。

化学反応の分析

- レナンピシリンは、ペニシリンに関連する一般的な反応を受けます。これには以下が含まれます。

- β-ラクタム環の加水分解。

- 活性化合物としてのアンピシリンの生成。

- これらの反応で使用される一般的な試薬と条件は、他のペニシリンで使用されるものと一致します。

- 生成される主な生成物はアンピシリンであり、抗菌特性を保持します。

科学研究への応用

- レナンピシリンは、さまざまな分野で応用されています。

医学: 特に呼吸器感染症、皮膚および軟部組織感染症、および尿路感染症など、細菌感染症の治療.

化学と生物学: 抗菌メカニズムと薬物開発の研究。

産業: 製薬製造における潜在的な用途。

科学的研究の応用

- Lenampicillin finds applications in various fields:

Chemistry and Biology: Studying antibacterial mechanisms and drug development.

Industry: Potential use in pharmaceutical manufacturing.

作用機序

- レナンピシリンは、細菌の細胞壁合成を阻害することによって効果を発揮します。

- それは、ペニシリン結合タンパク質(トランスペプチダーゼ)を特異的に標的とし、ペプチドグリカン架橋を破壊します。

- これは、細菌の細胞壁の弱体化、細胞溶解、そして最終的に細菌の死につながります。

類似の化合物との比較

- レナンピシリンの独自性は、プロドラッグの性質であり、アンピシリンに急速に変換されます。

- 類似の化合物には、アンピシリン、アモキシシリン、ピペラシリンなどの他のペニシリンが含まれます。

類似化合物との比較

- Lenampicillin’s uniqueness lies in its prodrug nature, rapidly converting to ampicillin.

- Similar compounds include other penicillins like ampicillin, amoxicillin, and piperacillin.

生物活性

Lenampicillin, also known as KBT-1585, is a prodrug of ampicillin, designed to enhance the pharmacokinetic properties of the original antibiotic. This compound has garnered attention for its efficacy against various bacterial infections, particularly in skin and soft tissue infections. The following sections will detail its biological activity, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound functions as a prodrug that is converted into its active form, ampicillin, through enzymatic hydrolysis. The enzyme responsible for this conversion is carboxymethylenebutenolidase (CMBL), which is crucial for the bioactivation of this compound in the liver and intestine. This enzyme's unique characteristics allow it to selectively hydrolyze prodrugs with similar ester structures, enhancing the bioavailability of the active drug .

Pharmacokinetics

A pharmacokinetic study involving 41 healthy volunteers revealed significant findings regarding this compound's absorption and metabolism. After oral administration of 400 mg of this compound, the maximum serum concentration of ampicillin reached 6.5 µg/ml at approximately 0.70 hours post-administration, compared to 2.9 µg/ml for an equimolar dosage of ampicillin at 0.87 hours . This indicates that this compound has a superior absorption profile compared to its parent compound.

Luminal Degradation

The luminal degradation kinetics of this compound have been assessed to understand its intestinal absorption better. The degradation clearance (CL(deg)) was found to be approximately 1.7 times greater than the absorption clearance (CL(abs)), suggesting that this compound maintains stability in the gastrointestinal tract while being effectively absorbed .

Case Studies

A clinical evaluation conducted on 183 patients with superficial purulent infections demonstrated a clinical efficacy rate of 79.2% when treated with this compound at dosages ranging from 750 mg to 1,500 mg daily . The breakdown of efficacy against specific bacterial strains is as follows:

| Bacterial Strain | Efficacy Rate |

|---|---|

| Staphylococcus aureus | 74.6% |

| Staphylococcus epidermidis | 76.3% |

| Gram-positive cocci (GPC) | 100% |

| Anaerobes | 87.5% |

| Polymicrobial infections | 84.6% |

| Overall efficacy | 76.0% |

Safety Profile

The safety evaluation indicated that adverse reactions occurred in 7.3% of cases, predominantly involving allergic responses and digestive tract disorders . Most reactions were mild and did not necessitate discontinuation of therapy.

特性

IUPAC Name |

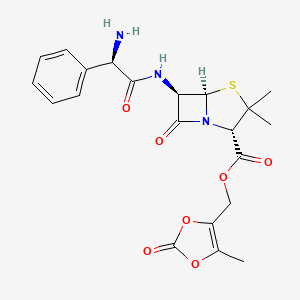

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUKMWMSYCIYRD-ZXFNITATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057901 | |

| Record name | Lenampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86273-18-9 | |

| Record name | Lenampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86273-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenampicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M568DM08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lenampicillin itself is a prodrug, meaning it is inactive until metabolized in the body. [] After oral administration, this compound is rapidly hydrolyzed to Ampicillin, its active form. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It does this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [, ] This binding disrupts the transpeptidation reaction, a crucial step in peptidoglycan cross-linking, ultimately leading to bacterial cell death. []

ANone: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. To obtain this information, you could refer to chemical databases such as PubChem or ChemSpider.

A: this compound is a prodrug and not a catalyst. [, ] Its primary function is to deliver Ampicillin, the active antibiotic, effectively after oral administration. []

ANone: The provided research papers primarily concentrate on the scientific and clinical aspects of this compound, without directly addressing SHE regulations.

A: Following oral administration, this compound is rapidly hydrolyzed to Ampicillin, primarily in the intestinal wall. [] This rapid conversion contributes to its higher peak serum concentration compared to Amoxicillin. [, ] The absorption of this compound appears to be efficient, with urinary excretion of metabolites accounting for a significant portion of the administered dose. [] Further research is needed to elucidate the specific distribution, metabolism, and excretion pathways of this compound and its metabolites.

A: Multiple studies demonstrate the efficacy of this compound in treating various bacterial infections. [1, 7, 10-12, 16, 17, 20, 22, 24, 27] For instance, a randomized controlled trial showed that this compound exhibits comparable efficacy to Amoxicillin in treating acute bacterial infections, with overall efficacy rates exceeding 90%. [, ] this compound also proved effective in treating oral and maxillofacial infections, with an efficacy rate of 87.3%. [] Additionally, this compound demonstrated effectiveness against superficial suppurative skin and soft tissue infections, with results comparable to Amoxicillin. []

A: As this compound is a prodrug of Ampicillin, resistance mechanisms are likely similar. [] Bacteria can develop resistance to β-lactam antibiotics like Ampicillin through various mechanisms, primarily by producing β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. [, ] Other resistance mechanisms include alterations in PBPs, reducing their affinity for β-lactams, and decreased permeability of the bacterial cell wall to the antibiotic. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。